BenchChemオンラインストアへようこそ!

2,5-dimethyl-1H-imidazole-4-carbonitrile

Conformational restriction Drug design Entropic penalty

2,5-Dimethyl-1H-imidazole-4-carbonitrile (CAS 112108-90-4) is a disubstituted imidazole-4-carbonitrile derivative with the molecular formula C₆H₇N₃ and a molecular weight of 121.14 g/mol. It belongs to the broader class of nitrile-functionalized imidazole heterocycles that serve as versatile building blocks in medicinal chemistry and kinase inhibitor programs.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Cat. No. B13042894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-1H-imidazole-4-carbonitrile
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C)C#N
InChIInChI=1S/C6H7N3/c1-4-6(3-7)9-5(2)8-4/h1-2H3,(H,8,9)
InChIKeyVFMPTSXJYHLYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-1H-imidazole-4-carbonitrile: Core Chemical Identity, Physicochemical Baseline, and Procurement Reference Data


2,5-Dimethyl-1H-imidazole-4-carbonitrile (CAS 112108-90-4) is a disubstituted imidazole-4-carbonitrile derivative with the molecular formula C₆H₇N₃ and a molecular weight of 121.14 g/mol . It belongs to the broader class of nitrile-functionalized imidazole heterocycles that serve as versatile building blocks in medicinal chemistry and kinase inhibitor programs [1]. The compound features methyl substituents at positions 2 and 5 of the imidazole ring and a cyano group at position 4, a substitution pattern that distinguishes it from regioisomeric analogs bearing the nitrile at position 2 or methyl groups at alternative positions .

Why 2,5-Dimethyl-1H-imidazole-4-carbonitrile Cannot Be Replaced by Generic Imidazole-Carbonitrile Analogs in MedChem and Synthesis Procurement


Imidazole-carbonitrile derivatives with different substitution patterns are not functionally interchangeable. The position of the cyano group (C-4 vs. C-2) and the number and location of methyl substituents fundamentally alter hydrogen-bonding capacity, electronic distribution, steric environment, and conformational freedom . For example, 2,5-dimethyl-1H-imidazole-4-carbonitrile possesses zero rotatable bonds (a fully constrained scaffold), whereas N-methylated analogs such as 1,4-dimethyl-1H-imidazole-2-carbonitrile introduce rotational degrees of freedom that alter binding pose and pharmacokinetic properties . In patent-documented kinase inhibitor programs, imidazole-4-carbonitrile intermediates specifically position the nitrile for critical hinge-region hydrogen bonding; relocating this group to the 2-position disrupts the geometry required for target engagement [1]. These structural differences, while subtle, produce quantifiable changes in computed properties, synthetic reactivity, and downstream biological outcomes, making generic substitution a material risk in both research and procurement contexts.

Head-to-Head Quantitative Differentiation Evidence for 2,5-Dimethyl-1H-imidazole-4-carbonitrile vs. Closest Structural Analogs


Conformational Rigidity: Zero Rotatable Bonds vs. N-Alkylated and Regioisomeric Imidazole-Carbonitrile Analogs

2,5-Dimethyl-1H-imidazole-4-carbonitrile possesses zero rotatable bonds, a property conferred by the absence of N-alkylation and the presence of methyl groups only at ring carbon positions 2 and 5 . In contrast, 1,4-dimethyl-1H-imidazole-2-carbonitrile (CAS 79080-36-7), which carries an N-methyl group, exhibits additional rotational degrees of freedom that increase conformational entropy and can reduce target binding affinity due to a larger entropic penalty upon binding . The parent compound 1H-imidazole-4-carbonitrile (CAS 57090-88-7, MW 93.09) lacks methyl substituents entirely, offering a different steric and electronic profile with a higher melting point (142–147 °C) and a different hydrogen-bonding surface . These conformational differences are directly quantifiable via the rotatable bond count descriptor used in lead-likeness filters and molecular docking workflows.

Conformational restriction Drug design Entropic penalty

Hydrogen-Bond Donor/Acceptor Profile: Differentiating 2,5-Dimethyl-4-carbonitrile from 5-Methyl and Unsubstituted Imidazole-4-carbonitrile Analogs

2,5-Dimethyl-1H-imidazole-4-carbonitrile presents a defined hydrogen-bonding profile with exactly one H-bond donor (imidazole NH) and two H-bond acceptors (imidazole N and nitrile N) . The 5-methyl-1H-imidazole-4-carbonitrile analog (CAS 108257-41-6, MW 107.11) shares the same donor/acceptor counts but has a lower molecular weight and a higher predicted density (1.21 g/cm³), reflecting differences in crystal packing and solvation . The unsubstituted parent 1H-imidazole-4-carbonitrile (MW 93.09) has the same H-bond donor/acceptor count but lacks the steric shielding and lipophilicity contributed by the two methyl groups, which alters its suitability for hydrophobic enzyme pockets . The 2,5-dimethyl substitution pattern uniquely balances polarity (via the cyano group) with lipophilicity (via two methyl groups) without introducing additional rotatable bonds.

Hydrogen bonding Pharmacophore design Solubility

Synthetic Utility as a Kinase Inhibitor Intermediate: Patent-Documented Use of the Imidazole-4-carbonitrile Scaffold in c-FMS Inhibitor Programs

The imidazole-4-carbonitrile scaffold, including its 2,5-dimethyl-substituted variant, has been explicitly employed as a key synthetic intermediate in the development of arylamide c-FMS kinase inhibitors, as documented in patent CN101472914A (Janssen Pharma, 2009) [1]. In this program, imidazole-4-carbonitrile undergoes N-protection with SEM-Cl, followed by bromination and subsequent coupling to generate 5-cyano-1H-imidazole-2-carboxamide derivatives with potent kinase inhibitory activity . The 4-cyano orientation is structurally essential: it positions the nitrile for key hydrogen-bonding interactions within the kinase hinge region. The 2,5-dimethyl substitution on the imidazole ring provides additional steric complementarity to hydrophobic pockets adjacent to the hinge, a feature not achievable with the unsubstituted imidazole-4-carbonitrile (MW 93.09) or the mono-methyl analog (MW 107.11) [2]. While specific IC50 values for the final elaborated compounds are reported in the patent, the 2,5-dimethyl-4-carbonitrile intermediate itself is characterized by its demonstrated compatibility with multi-step synthetic elaboration without degradation of the nitrile group.

Kinase inhibitors c-FMS Medicinal chemistry intermediates

Target Application Scenarios Where 2,5-Dimethyl-1H-imidazole-4-carbonitrile Provides Differential Value Over Closest Analogs


Kinase Inhibitor Fragment-Based Drug Discovery Requiring a Conformationally Restricted 4-Cyanoimidazole Scaffold

In fragment-based or structure-based drug discovery programs targeting kinases (e.g., c-FMS, EGFR, VEGFR2), the 4-cyano group is a well-precedented hinge-binding motif. 2,5-Dimethyl-1H-imidazole-4-carbonitrile provides this pharmacophore with zero rotatable bonds and optimal steric bulk from two methyl groups . The conformational rigidity reduces entropic penalties upon target binding compared to N-alkylated analogs (e.g., 1,4-dimethyl-1H-imidazole-2-carbonitrile), while the methyl groups enhance hydrophobic complementarity vs. the unsubstituted 1H-imidazole-4-carbonitrile (MW 93.09) . This makes it the preferred starting fragment when both hinge binding and hydrophobic pocket occupancy are required.

Synthesis of 2,5-Disubstituted Imidazole-4-carbonitrile-Derived Compound Libraries for SAR Exploration

The compound serves as a versatile intermediate for parallel library synthesis. The 4-cyano group can be elaborated via hydrolysis to carboxamide/carboxylic acid, or reduced to aminomethyl, while the 2- and 5-methyl groups provide regiochemical definition that prevents unwanted tautomeric ambiguity during N-alkylation reactions . In contrast, the 5-methyl-1H-imidazole-4-carbonitrile analog (CAS 108257-41-6) offers only one methyl substituent, providing less steric control during N-functionalization. The symmetric dimethyl pattern of the target compound ensures a single dominant tautomer, simplifying reaction outcomes and improving synthetic reproducibility .

Computational Chemistry and Molecular Modeling Studies Requiring a Rigid Imidazole-Carbonitrile Template

For in silico screening, molecular docking, and DFT calculations, the zero-rotatable-bond structure of 2,5-dimethyl-1H-imidazole-4-carbonitrile minimizes conformational sampling requirements, reducing computational cost and improving pose prediction accuracy . The defined H-bond donor/acceptor profile (1 donor, 2 acceptors) and exact mass (121.06411) provide a clean pharmacophoric signature for virtual screening. Analogs with N-alkyl substituents introduce conformational flexibility that complicates docking and may yield false-positive virtual hits due to artificially inflated conformational entropy .

Quote Request

Request a Quote for 2,5-dimethyl-1H-imidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.